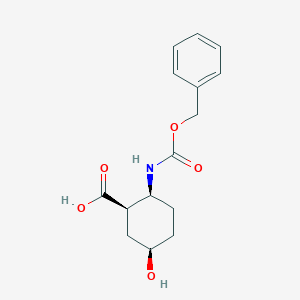
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid, commonly known as HPCA, is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the cyclohexane ring, and then the deprotection of the amine group and the introduction of the carboxylic acid group.
Starting Materials
Phenylmethanol, Diethylamine, Ethyl chloroformate, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Cyclohexanone, Benzene, Sulfuric acid, Sodium bicarbonate, Hydrochloric acid, Sodium chloride, Sodium sulfate, Methanol, Acetic anhydride, Triethylamine, Dimethylformamide, Chloroacetic acid
Reaction
Phenylmethanol is reacted with ethyl chloroformate and diethylamine to form the protected amine, Cyclohexanone is reacted with sodium borohydride to form cyclohexanol, Cyclohexanol is reacted with benzene and sulfuric acid to form cyclohexene, Cyclohexene is reacted with the protected amine to form the protected amine cyclohexene, The protected amine cyclohexene is reacted with sodium cyanoborohydride to form the protected amine cyclohexane, The protected amine cyclohexane is deprotected with sulfuric acid and sodium bicarbonate to form the amine cyclohexane, The amine cyclohexane is reacted with chloroacetic acid, triethylamine, and dimethylformamide to form the carboxylic acid, The carboxylic acid is deprotected with sodium hydroxide to form (1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
作用机制
The mechanism of action of HPCA is not fully understood. However, it has been suggested that HPCA may exert its therapeutic effects through the inhibition of specific enzymes or proteins involved in disease pathways. For example, HPCA has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
生化和生理效应
HPCA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and proteins, including matrix metalloproteinases and cyclooxygenase-2. Additionally, HPCA has been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using HPCA in lab experiments is its potential therapeutic applications. HPCA has been found to exhibit activity against various diseases, making it a promising candidate for drug development. However, one limitation of using HPCA in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for research on HPCA. One area of interest is the development of HPCA-based drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of HPCA and its potential interactions with other drugs. Finally, the development of more efficient synthesis methods for HPCA may improve its availability and potential for drug development.
科学研究应用
HPCA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit activity against various diseases, including cancer, inflammation, and neurological disorders. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, HPCA has been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. HPCA has also been found to exhibit neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOILGYIQSBEMR-UPJWGTAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

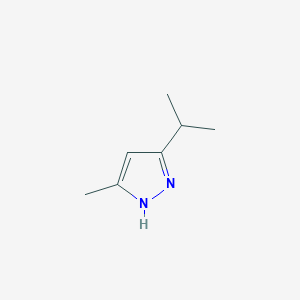
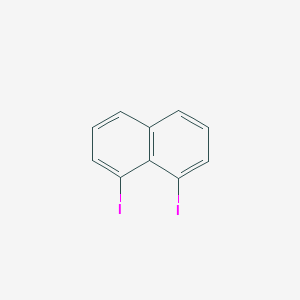
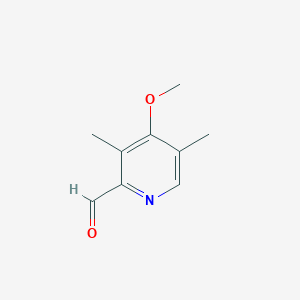
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
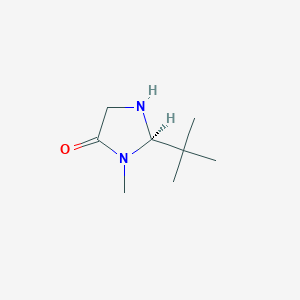
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
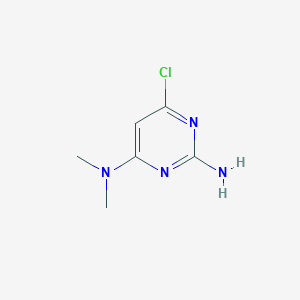
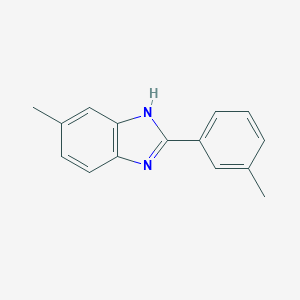
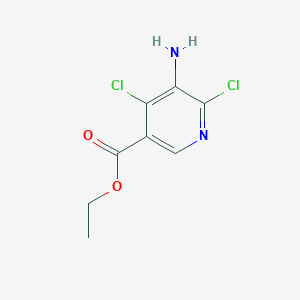
![2-(Benzo[d]oxazol-5-yl)acetic acid](/img/structure/B175193.png)
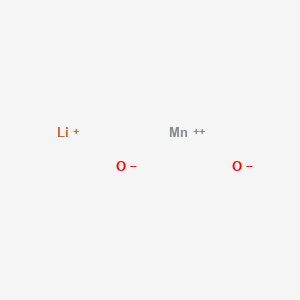
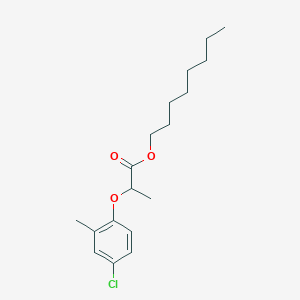
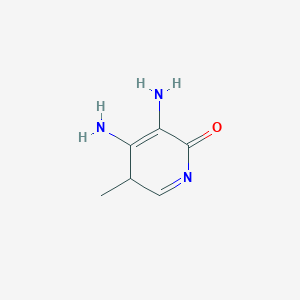
![2-[3-(1H-Imidazol-1-YL)phenyl]-1,3-dioxolane](/img/structure/B175209.png)